2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with carboxyheptyl and hexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of oleic acid with riboflavin and ferrous ions under UVA irradiation to form 7-carboxyheptyl radicals . These radicals can then be further reacted with appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study radical formation and reactivity under various conditions.
Medicine: Research into its potential therapeutic applications, particularly in the context of oxidative stress-related diseases, is ongoing.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid involves its ability to form radicals under specific conditions. These radicals can interact with various molecular targets, including lipids and proteins, leading to oxidative modifications. The compound’s reactivity with singlet oxygen and its ability to quench excited states of other molecules are key aspects of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic Acid: Inhibits the formation of 7-carboxyheptyl radicals by scavenging singlet oxygen.
Oleic Acid: A precursor in the formation of 7-carboxyheptyl radicals under specific conditions.
Uniqueness
2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form radicals under specific conditions. This makes it a valuable compound for studying radical chemistry and its applications in various fields.
Eigenschaften
CAS-Nummer |
66734-58-5 |
---|---|
Molekularformel |
C21H38O4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-(7-carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-8-11-17-14-15-18(19(16-17)21(24)25)12-9-6-5-7-10-13-20(22)23/h17-19H,2-16H2,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
FSHOZWJQYXIVMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(C(C1)C(=O)O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.